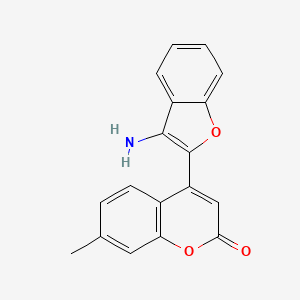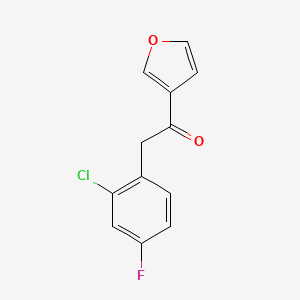![molecular formula C27H25N5O3 B2490237 N-(2,4-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide CAS No. 1242913-29-6](/img/structure/B2490237.png)
N-(2,4-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule of interest belongs to a broader class of compounds known for their potential biological activities and complex chemical structures. Specifically, it falls within the category of triazoloquinazolinones and their derivatives, which have been explored for various pharmacological and chemical applications due to their unique molecular framework and reactivity.
Synthesis Analysis
The synthesis of triazoloquinazolinone derivatives, including compounds similar to our molecule of interest, involves multiple steps that typically start from quinazolinone precursors. A common approach involves the reaction of aminoquinazolinones with aromatic aldehydes in the presence of bases like piperidine, followed by dehydrogenation processes to introduce triazolo rings (G. El‐Hiti, 1997). These synthetic routes are notable for their efficiency in constructing the complex triazoloquinazolinone core.
Molecular Structure Analysis
The molecular structure of triazoloquinazolinone derivatives is characterized by the presence of a fused triazoloquinazoline ring system. This structural motif contributes to the compound's chemical reactivity and potential interaction with biological targets. The detailed molecular geometry, including bond lengths and angles, can be elucidated through techniques such as X-ray crystallography, providing insight into the three-dimensional conformation of the molecule and its electronic distribution.
Chemical Reactions and Properties
Triazoloquinazolinone derivatives exhibit a range of chemical reactivities due to their structural features. For instance, the triazolo ring can participate in nucleophilic substitution reactions, enabling further functionalization of the core structure. The presence of acetamide and phenethyl groups in the molecule suggests potential for modification through reactions involving these functionalities, such as acylation or alkylation, to produce various derivatives with altered chemical properties (Derek L. Crabb et al., 1999).
科学的研究の応用
Synthesis and Structural Characterization
Compounds within the [1,2,4]triazolo[4,3-a]quinazolinone family, including N-(2,4-dimethylphenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide, are synthesized through various chemical routes. For example, the preparation of [1,2,4]triazoloquinazolinium betaines involves treating 1-methyl-1-(4-methylquinazolin-2-yl)-4-(aryl)thiosemicarbazides with dicyclohexylcarbodiimide (DCC) (Crabb et al., 1999). These synthetic pathways are crucial for the development of novel compounds with potential therapeutic or material science applications.
Pharmacological Applications
Several derivatives of the [1,2,4]triazolo[4,3-a]quinazolinone class exhibit promising pharmacological activities. For instance, a series of 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones have been synthesized and screened for their H1-antihistaminic activity (Gobinath et al., 2015). This indicates that derivatives of this compound may also hold potential as novel antihistamines or other therapeutic agents, offering a pathway for the development of new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3/c1-18-12-13-22(19(2)16-18)28-24(33)17-31-27(35)32-23-11-7-6-10-21(23)25(34)30(26(32)29-31)15-14-20-8-4-3-5-9-20/h3-13,16H,14-15,17H2,1-2H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWHZAJTXFXPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2490154.png)
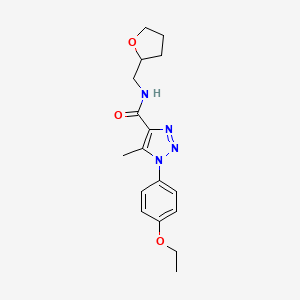
![(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2490156.png)
![N-((4-cyclohexylthiazol-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2490157.png)
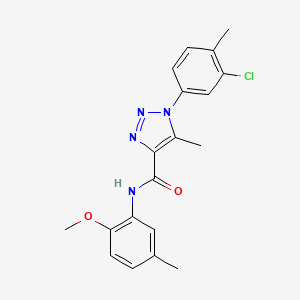
![1-[(2-fluorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)
![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2490163.png)
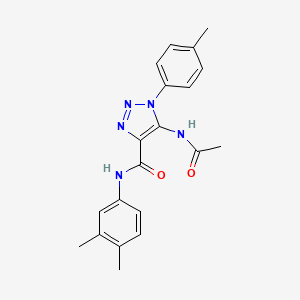
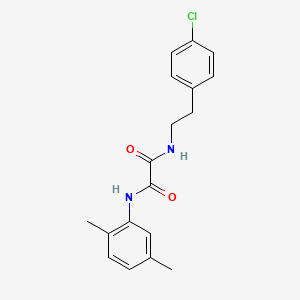
![Ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate;hydrochloride](/img/structure/B2490168.png)
![1-[(4-Chlorophenyl)methyl]-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2490169.png)
![4-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid](/img/structure/B2490173.png)
